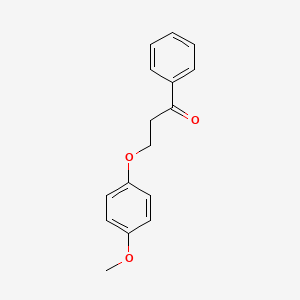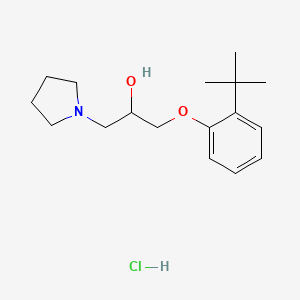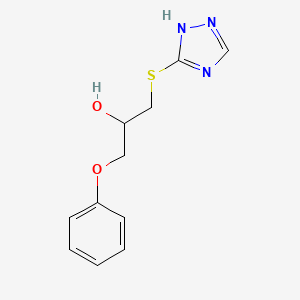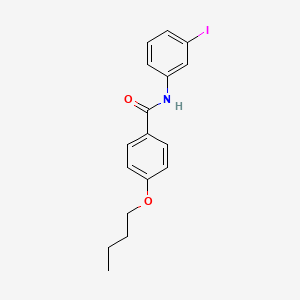
3-(4-methoxyphenoxy)-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxy)-1-phenyl-1-propanone is a chemical compound commonly known as PMK or PMK glycidate. It is a precursor to the drug MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug known for its euphoric and empathogenic effects. PMK glycidate is also used in the synthesis of other drugs, including MDA (3,4-methylenedioxyamphetamine) and MDEA (3,4-methylenedioxy-N-ethylamphetamine). In recent years, PMK glycidate has gained attention from the scientific community for its potential applications in research and development.
Mécanisme D'action
The mechanism of action of PMK glycidate is not well understood, as it is primarily used as a precursor to other drugs. However, it is believed that PMK glycidate is metabolized in the body to form MDMA, which acts on the serotonin system in the brain. MDMA is known to increase the release of serotonin, dopamine, and norepinephrine, leading to its characteristic effects.
Biochemical and Physiological Effects:
As a precursor to MDMA, PMK glycidate is not known to have any significant biochemical or physiological effects on its own. However, MDMA is known to have several effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
PMK glycidate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other precursors. PMK glycidate also has a high yield and is easy to synthesize. However, PMK glycidate has limitations as well. It is a controlled substance in many countries and requires special permits and licenses for use in research. Additionally, PMK glycidate is a precursor to a drug with known neurotoxicity and potential for abuse, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research involving PMK glycidate. One area of interest is the development of new drug analogs and derivatives using PMK glycidate as a starting material. Researchers are also exploring the use of PMK glycidate in the synthesis of fluorescent dyes for imaging and microscopy. Additionally, there is ongoing research into the neurotoxicity and cognitive effects of MDMA and other related drugs, which may have implications for the use of PMK glycidate in research.
Méthodes De Synthèse
PMK glycidate can be synthesized through several methods, including the Wacker oxidation reaction, the Henkel reaction, and the Leuckart-Wallach reaction. The Wacker oxidation reaction involves the oxidation of safrole, a natural compound found in sassafras oil, using palladium and oxygen. The Henkel reaction involves the condensation of benzaldehyde and nitroethane, followed by reduction and cyclization. The Leuckart-Wallach reaction involves the reduction of phenylacetone, followed by reaction with methoxyphenylacetic acid.
Applications De Recherche Scientifique
PMK glycidate has potential applications in several areas of scientific research. It can be used as a starting material for the synthesis of various drugs, including MDMA, MDA, and MDEA. PMK glycidate can also be used in the development of new drug analogs and derivatives. Additionally, PMK glycidate can be used in the synthesis of fluorescent dyes, which have applications in imaging and microscopy.
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-9-15(10-8-14)19-12-11-16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAARWMLWHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-1-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)

![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)

![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)